Welcome to the BenchChem Online Store!
molecular formula C6H5ClN4O2S B8512678 2-chloro-8-(methylsulfonyl)-7H-purine

2-chloro-8-(methylsulfonyl)-7H-purine

Cat. No. B8512678
M. Wt: 232.65 g/mol
InChI Key: SESNFAVBJRSGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09290517B2

Procedure details

To a stirring solution of 2-chloro-8-(methylthio)-7H-purine (700.0 mg, 3.49 mmol) in 50% CH3CN/water (44.8 mL) was added potassium peroxymonosulfate (oxone, 4.72 g, 7.68 mmol). The reaction was stirred under N2 at RT for 17 h, then filtered and the filtrate was added to a stirring EtOAc (1 L)/water (0.56 L) mixture. The aqueous layer was separated and back-extracted with EtOAc (0.2 L). The combined organic layers were evaporated under reduced pressure to afford the title compound. LC-MS: calculated for C6H5ClN4O2S 231.98 observed m/e: 233.11 (M+H)+ (Rt 0.58/2.0 min).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
44.8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][C:7](SC)=[N:8]2)=[CH:4][N:3]=1.[S:13]([O-:18])(O[O-])(=O)=[O:14].[K+].[K+].[CH3:21]C#N.O>>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][C:7]([S:13]([CH3:21])(=[O:18])=[O:14])=[N:8]2)=[CH:4][N:3]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
ClC1=NC=C2NC(=NC2=N1)SC
Name
Quantity
4.72 g
Type
reactant
Smiles
S(=O)(=O)(O[O-])[O-].[K+].[K+]
Name
Quantity
44.8 mL
Type
reactant
Smiles
CC#N.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred under N2 at RT for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
the filtrate was added to a stirring EtOAc (1 L)/water (0.56 L) mixture
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
back-extracted with EtOAc (0.2 L)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC1=NC=C2NC(=NC2=N1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.